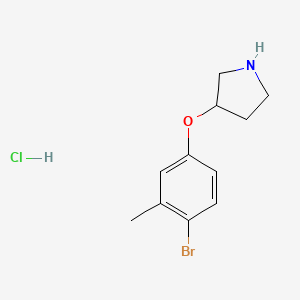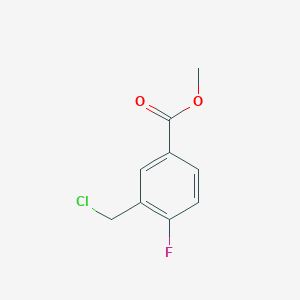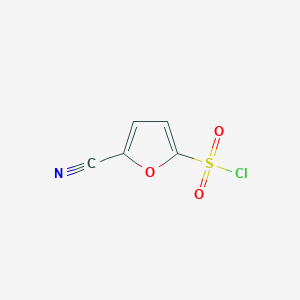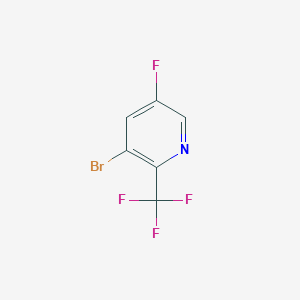
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride
Overview
Description
“3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15BrClNO . It is offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis
The average mass of “3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride” is 292.600 Da and its monoisotopic mass is 291.002533 Da .Relevant Papers While specific papers on “3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride” are not listed, there are related peer-reviewed papers for similar compounds . These papers could provide valuable insights into the properties and potential applications of this compound.
Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Novel Compounds: Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized, showcasing the utility of bromo-substituted compounds in creating mesoionic structures with potential applications in material science and pharmaceuticals (Sarbu et al., 2019).
Medicinal Chemistry Applications
- Antitumor Activity: A highly potent 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitor has been developed, indicating the role of bromo-substituted compounds in enhancing the selectivity and efficacy of antitumor agents. This compound shows significant inhibition of cell proliferation, especially in cells expressing folate receptors, highlighting its potential in cancer therapy (Wang et al., 2011).
- Antioxidant and Anticholinergic Activities: The synthesis of biologically active natural bromophenols demonstrates the potential of bromo-substituted compounds in creating molecules with powerful antioxidant activities and inhibitory effects against cholinergic enzymes. This has implications for the development of treatments for diseases associated with oxidative stress and cholinergic system dysfunction (Rezai et al., 2018).
Material Science Applications
- Polymer Synthesis: Bromo-substituted compounds have been utilized in the synthesis of optically active polymeric oximes, indicating their role in creating materials with specific catalytic behaviors. This research contributes to the development of new materials with potential applications in catalysis and material science (Aglietto et al., 1985).
properties
IUPAC Name |
3-(4-bromo-3-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-6-9(2-3-11(8)12)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQVOLMBWIPDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)






![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)




![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)
